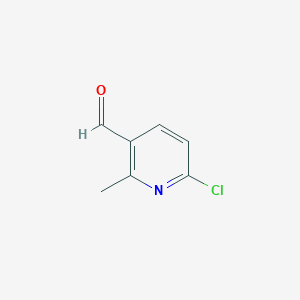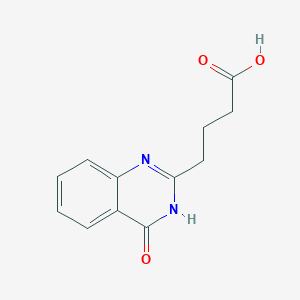
4-(4-氧代-3,4-二氢喹唑啉-2-基)丁酸
描述
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinazolinone core linked to a butanoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Quinazolinone derivatives have been reported to display variable inhibitory effects on the growth of certain bacterial and fungal strains , suggesting that they may interfere with essential biochemical pathways in these organisms.
Result of Action
Given the antimicrobial activity of related quinazolinone derivatives , it’s plausible that this compound may exert similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid . Detailed studies are needed to understand these influences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
相似化合物的比较
Similar Compounds
- 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
Uniqueness
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to its specific structural features, which include a quinazolinone core linked to a butanoic acid moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
属性
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295034 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95494-51-2 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conjugating 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid with peptides in the context of antimicrobial activity?
A1: The research paper [] explores the synthesis and antimicrobial evaluation of compounds where 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is linked to various peptides (VP, GVP, VGVP, and GVGVP). This conjugation strategy is based on the premise that combining the inherent biological activity of peptides with the potential antimicrobial properties of the quinazolinone moiety could lead to compounds with enhanced antimicrobial effects. The study investigates how the structure of both the peptide and the linker influences the resulting compound's activity against different bacterial strains. []
Q2: How does the study explore the structure-activity relationship (SAR) of these quinazolinone-peptide conjugates?
A2: The research delves into the SAR by systematically altering the length and composition of the peptide chain and examining the impact on antimicrobial activity. [] It also considers the influence of hydrophobicity and polarity, which are crucial factors affecting a compound's interaction with bacterial membranes and its overall efficacy. [] This approach helps determine which structural features contribute most significantly to antimicrobial potency and offers insights into designing more effective antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


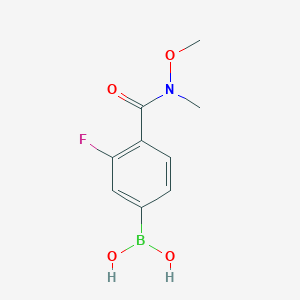
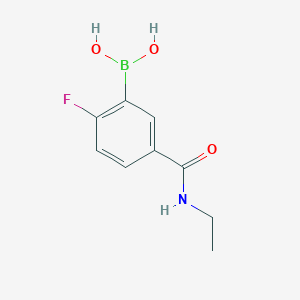
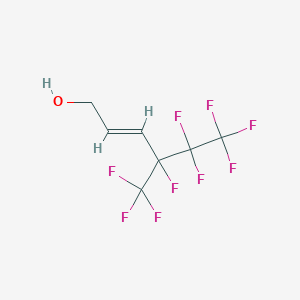
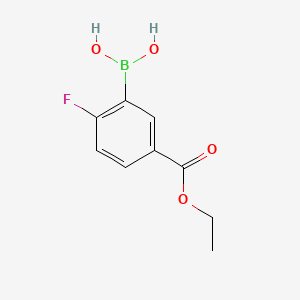
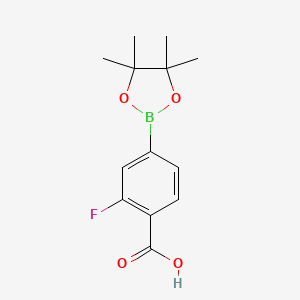
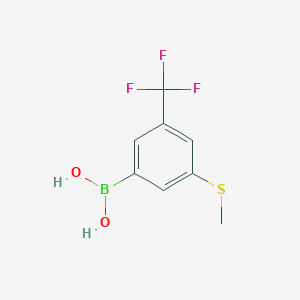


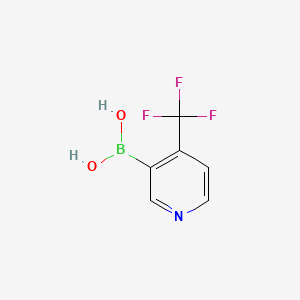



![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
